molecular formula C15H12BrClFNO2 B3515710 2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B3515710
M. Wt: 372.61 g/mol
InChI Key: XOBQFHUXXSALEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:

  • Formation of the Phenoxy Intermediate

      Starting Materials: 4-bromo-3-methylphenol and 2-chloroacetyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

      Product: 2-(4-bromo-3-methylphenoxy)acetyl chloride.

  • Amidation Reaction

      Starting Materials: 2-(4-bromo-3-methylphenoxy)acetyl chloride and 3-chloro-4-fluoroaniline.

      Reaction Conditions: The reaction is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

      Product: this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Typically carried out in polar aprotic solvents at moderate temperatures.

      Products: Substituted derivatives of the original compound.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Conducted under acidic or basic conditions.

      Products: Oxidized forms of the compound, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction Reactions

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Typically performed in anhydrous conditions.

      Products: Reduced derivatives, such as amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

    Pharmaceutical Development: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, if it acts as an enzyme inhibitor, it could block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3-methylphenoxy)-N-(3-chlorophenyl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(4-bromo-3-methylphenoxy)-N-(4-fluorophenyl)acetamide: Lacks the chlorine atom, potentially altering its chemical properties and applications.

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents may enhance its effectiveness in specific applications compared to similar compounds.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClFNO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-10-2-5-14(18)13(17)7-10/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBQFHUXXSALEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.